molecular formula C13H8F4O3 B11837710 4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)- CAS No. 858369-43-4

4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)-

Cat. No.: B11837710
CAS No.: 858369-43-4
M. Wt: 288.19 g/mol
InChI Key: GGRUZVOOVDALKB-UHFFFAOYSA-N
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Description

6-Methyl-3-(2,2,3,3-tetrafluoropropanoyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family It is characterized by the presence of a chromenone core structure with a methyl group at the 6th position and a 2,2,3,3-tetrafluoropropanoyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(2,2,3,3-tetrafluoropropanoyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methyl-4H-chromen-4-one and 2,2,3,3-tetrafluoropropanoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the acylation reaction.

    Acylation Reaction: The 2,2,3,3-tetrafluoropropanoyl chloride is reacted with 6-methyl-4H-chromen-4-one in the presence of the base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(2,2,3,3-tetrafluoropropanoyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms in the tetrafluoropropanoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

6-Methyl-3-(2,2,3,3-tetrafluoropropanoyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(2,2,3,3-tetrafluoropropanoyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4H-chromen-4-one: Lacks the tetrafluoropropanoyl group, resulting in different chemical properties and reactivity.

    3-(2,2,3,3-Tetrafluoropropanoyl)-4H-chromen-4-one: Lacks the methyl group at the 6th position, affecting its overall structure and function.

Properties

CAS No.

858369-43-4

Molecular Formula

C13H8F4O3

Molecular Weight

288.19 g/mol

IUPAC Name

6-methyl-3-(2,2,3,3-tetrafluoropropanoyl)chromen-4-one

InChI

InChI=1S/C13H8F4O3/c1-6-2-3-9-7(4-6)10(18)8(5-20-9)11(19)13(16,17)12(14)15/h2-5,12H,1H3

InChI Key

GGRUZVOOVDALKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C(C(F)F)(F)F

Origin of Product

United States

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